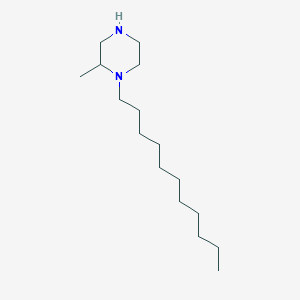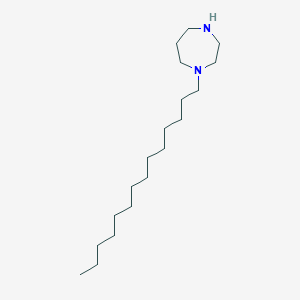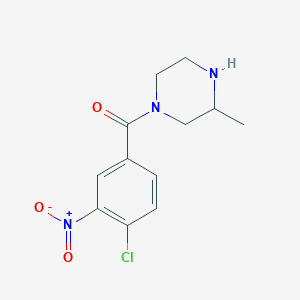
1-(3,5-Dinitrobenzoyl)-3-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5-Dinitrobenzoyl)-3-methylpiperazine” is a compound that likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds. The 3,5-dinitrobenzoyl group is a derivative of 3,5-dinitrobenzoic acid, which is a strong acid due to the presence of electron-withdrawing nitro groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a reaction of 3-methylpiperazine with 3,5-dinitrobenzoyl chloride, a derivative of 3,5-dinitrobenzoic acid .Chemical Reactions Analysis
The compound contains a piperazine ring, which is known to participate in various chemical reactions. The 3,5-dinitrobenzoyl group could potentially undergo reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the polar 3,5-dinitrobenzoyl group and the basic piperazine ring. It’s likely to be solid at room temperature .Aplicaciones Científicas De Investigación
Oxidative Carbon–Carbon Bond Formation
1-(3,5-Dinitrobenzoyl)-3-methylpiperazine has been employed as an oxidant in reactions facilitating the formation of new carbon–carbon bonds through the oxidation of preformed organocuprates. This process is highlighted by its application in generating compounds through oxidative coupling, where its physical properties such as melting point, solubility in organic solvents like dichloromethane and THF, and preparative methods are detailed. The compound is purified by recrystallization from hexanes, and it is recommended to be stored in dark containers at room temperature to ensure stability over years. This highlights its practical utility in synthetic organic chemistry, particularly in the synthesis of complex molecules (Galloway & Spring, 2011).
Hydrogen-Bonding Organic Salts Formation
The compound participates in the formation of multi-component hydrogen-bonding salts when crystallized with aromatic carboxylic acids. This process yields monoclinic systems characterized by space groups P21/c(14), demonstrating the compound's utility in generating novel supramolecular architectures through robust hydrogen-bond interactions. Such interactions afford diverse 3D net supramolecular architectures, contributing to the field of crystal engineering and design of materials with specific physical properties (Yu et al., 2015).
Derivatization Reagent for Steroid Analysis
This compound derivatives have been developed as derivatization reagents for the liquid chromatography-electrospray ionization-mass spectrometric determination of steroids. This application demonstrates the compound's importance in enhancing the sensitivity and specificity of steroid analysis in biological matrices, thereby facilitating advancements in clinical diagnostics and pharmaceutical research (Nishio et al., 2007).
Adsorbent for Creatinine
Innovatively, xylan ester derivatives of this compound have shown potential as adsorbents for creatinine, suggesting applications in treating chronic renal failure. The modification of xylan with 3,5-dinitrobenzoyl groups enhances its adsorption properties, offering a novel approach to managing elevated creatinine levels in patients with renal impairment (Kong et al., 2015).
Coordination Polymers with Cobalt Complexes
The compound has been utilized in the synthesis of coordination polymers with cobalt complexes, demonstrating its versatility in forming structures with varied dimensionalities based on the solvent used during the synthesis. This application underscores the compound's role in the development of materials with potential utility in catalysis, magnetic materials, and molecular recognition (Pedireddi & Varughese, 2004).
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as 3,5-dinitrobenzoyl chloride, are used in the analysis of organic substances by derivatization . They react with substances to be analyzed, specifically alcohols and amines .
Mode of Action
The mode of action of 1-(3,5-Dinitrobenzoyl)-3-methylpiperazine involves its ability to oxidize intramolecular aryl organocuprates, resulting in the formation of biaryl bonds and medium ring structures . This suggests that the compound may interact with its targets through oxidation reactions.
Biochemical Pathways
The compound’s ability to form biaryl bonds and medium ring structures suggests that it may influence pathways involving these structures .
Pharmacokinetics
The compound’s molecular weight (29426 g/mol) and structure suggest that it may have certain pharmacokinetic properties .
Result of Action
The compound’s ability to form biaryl bonds and medium ring structures suggests that it may have certain molecular and cellular effects .
Action Environment
Similar compounds, such as 3,5-dinitrobenzoyl chloride, are known to react in pyridine to bind the hydrogen chloride released .
Propiedades
IUPAC Name |
(3,5-dinitrophenyl)-(3-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-8-7-14(3-2-13-8)12(17)9-4-10(15(18)19)6-11(5-9)16(20)21/h4-6,8,13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYXMZSPFFPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole](/img/structure/B6344665.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![3,5-Dibromo-1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344695.png)
![1-[4-(3-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6344717.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)


![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)